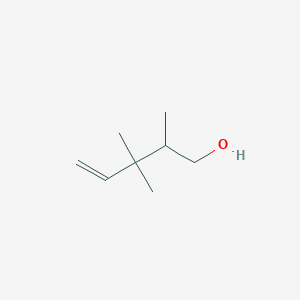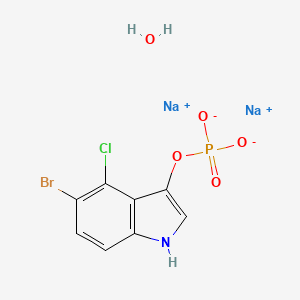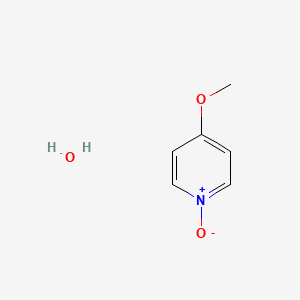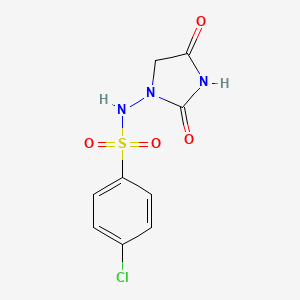
4-chloro-N-(2,4-dioxoimidazolidin-1-yl)benzenesulfonamide
Overview
Description
4-chloro-N-(2,4-dioxoimidazolidin-1-yl)benzenesulfonamide is a chemical compound with the molecular formula C9H8ClN3O4S and a molecular weight of 289.70 g/mol . This compound is known for its unique structure, which includes a chloro-substituted benzene ring and an imidazolidinone moiety. It is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
The synthesis of 4-chloro-N-(2,4-dioxoimidazolidin-1-yl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2,4-dioxoimidazolidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
4-chloro-N-(2,4-dioxoimidazolidin-1-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Scientific Research Applications
4-chloro-N-(2,4-dioxoimidazolidin-1-yl)benzenesulfonamide is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as antimicrobial and anticancer activities, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2,4-dioxoimidazolidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 4-chloro-N-(2,4-dioxoimidazolidin-1-yl)benzenesulfonamide include:
4-chloro-N-(2,4-dioxoimidazolidin-1-yl)benzenesulfonyl chloride: This compound has a similar structure but with a sulfonyl chloride group instead of a sulfonamide group.
4-chloro-N-(2,4-dioxoimidazolidin-1-yl)benzenesulfonic acid: This compound has a sulfonic acid group instead of a sulfonamide group.
N-(2,4-dioxoimidazolidin-1-yl)benzenesulfonamide: This compound lacks the chloro substituent on the benzene ring
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
4-chloro-N-(2,4-dioxoimidazolidin-1-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O4S/c10-6-1-3-7(4-2-6)18(16,17)12-13-5-8(14)11-9(13)15/h1-4,12H,5H2,(H,11,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYFZBLUUAUEFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1NS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-2-{[3-methyl-1-phenyl-5-(piperidin-1-yl)-1H-pyrazol-4-yl]methylidene}hydrazin-1-yl]-1,3-benzothiazole](/img/structure/B3258369.png)
![2-Propenoic acid, 2-cyano-3-[4-(diphenylamino)phenyl]-](/img/structure/B3258372.png)
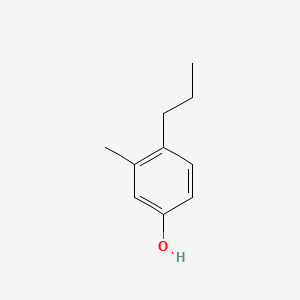
![(3aS,4S,6aR)-6-((tert-butyldiphenylsilyloxy)methyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B3258382.png)
![3-[(4-Methoxyphenyl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B3258387.png)
![3-(4-fluorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B3258393.png)
![(2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(4-fluorophenyl)methanone](/img/structure/B3258398.png)

![3-{[(5-Bromo-2-thienyl)methylene]amino}benzamide](/img/structure/B3258418.png)
amino}acetate](/img/structure/B3258426.png)
![1-(4-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrido[3,2-b]indole-3-carbonitrile](/img/structure/B3258428.png)
